molecular formula C15H23N3O4 B2481753 ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate CAS No. 1705975-35-4

ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate

Cat. No.: B2481753
CAS No.: 1705975-35-4
M. Wt: 309.366
InChI Key: QKAFSFFCMRGQTM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 4-oxo-4-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)butanoate has been explored in the synthesis of various compounds with potential antimicrobial activities. For instance, specific derivatives have shown activity against bacteria and fungi, indicating its utility in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Molecular and Crystal Structure Analysis

Studies involving this compound have also focused on understanding its molecular and crystal structures. These analyses are crucial in pharmaceutical and material sciences for predicting and optimizing the properties of new compounds (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

This compound plays a significant role in the synthesis of various heterocyclic systems. These synthesized heterocycles have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities (Malzogu et al., 2000).

Enzymatic Activity and Biological Evaluation

Research on this compound extends to understanding its impact on enzymatic activity and potential biological effects. Such studies are essential for discovering new drugs and understanding their mechanisms of action (Abd & Gawaad, 2008).

Applications in Organic Synthesis

The compound is also used in organic synthesis, contributing to the development of new organic compounds with various potential applications (Ikemoto et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or an intermediate in a chemical synthesis, future research could involve optimizing the synthesis and exploring its use in other reactions .

Properties

IUPAC Name

ethyl 4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-2-22-15(20)4-3-14(19)17-13-9-16-18(11-13)10-12-5-7-21-8-6-12/h9,11-12H,2-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAFSFFCMRGQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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